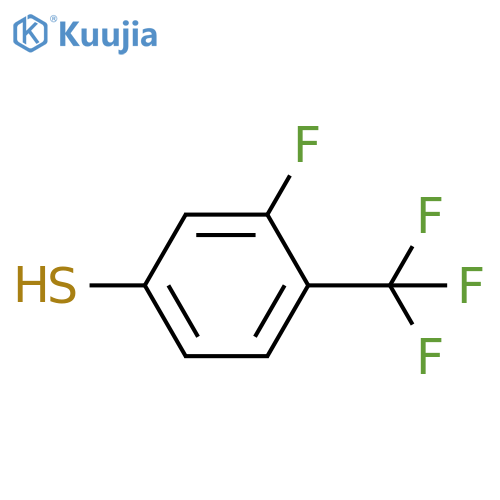Cas no 1947319-92-7 (3-fluoro-4-(trifluoromethyl)benzene-1-thiol)

1947319-92-7 structure
商品名:3-fluoro-4-(trifluoromethyl)benzene-1-thiol
3-fluoro-4-(trifluoromethyl)benzene-1-thiol 化学的及び物理的性質
名前と識別子
-
- 3-Fluoro-4-(trifluoromethyl)thiophenol
- Benzenethiol, 3-fluoro-4-(trifluoromethyl)-
- 3-fluoro-4-(trifluoromethyl)benzene-1-thiol
- 1947319-92-7
- 3-Fluoro-4-(trifluoromethyl)benzenethiol
- DJVZQERXHVMIKY-UHFFFAOYSA-N
- EN300-1940081
-
- インチ: 1S/C7H4F4S/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3,12H
- InChIKey: DJVZQERXHVMIKY-UHFFFAOYSA-N
- ほほえんだ: C1(S)=CC=C(C(F)(F)F)C(F)=C1
計算された属性
- せいみつぶんしりょう: 195.99698395g/mol
- どういたいしつりょう: 195.99698395g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 156
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 1Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
じっけんとくせい
- 密度みつど: 1.403±0.06 g/cm3(Predicted)
- ふってん: 186.1±40.0 °C(Predicted)
- 酸性度係数(pKa): 4.84±0.10(Predicted)
3-fluoro-4-(trifluoromethyl)benzene-1-thiol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1940081-0.1g |
3-fluoro-4-(trifluoromethyl)benzene-1-thiol |
1947319-92-7 | 0.1g |
$892.0 | 2023-09-17 | ||
| Enamine | EN300-1940081-5.0g |
3-fluoro-4-(trifluoromethyl)benzene-1-thiol |
1947319-92-7 | 5g |
$2940.0 | 2023-06-03 | ||
| Enamine | EN300-1940081-0.5g |
3-fluoro-4-(trifluoromethyl)benzene-1-thiol |
1947319-92-7 | 0.5g |
$974.0 | 2023-09-17 | ||
| Enamine | EN300-1940081-5g |
3-fluoro-4-(trifluoromethyl)benzene-1-thiol |
1947319-92-7 | 5g |
$2940.0 | 2023-09-17 | ||
| Enamine | EN300-1940081-2.5g |
3-fluoro-4-(trifluoromethyl)benzene-1-thiol |
1947319-92-7 | 2.5g |
$1988.0 | 2023-09-17 | ||
| Enamine | EN300-1940081-1g |
3-fluoro-4-(trifluoromethyl)benzene-1-thiol |
1947319-92-7 | 1g |
$1014.0 | 2023-09-17 | ||
| Enamine | EN300-1940081-0.25g |
3-fluoro-4-(trifluoromethyl)benzene-1-thiol |
1947319-92-7 | 0.25g |
$933.0 | 2023-09-17 | ||
| Enamine | EN300-1940081-0.05g |
3-fluoro-4-(trifluoromethyl)benzene-1-thiol |
1947319-92-7 | 0.05g |
$851.0 | 2023-09-17 | ||
| Enamine | EN300-1940081-1.0g |
3-fluoro-4-(trifluoromethyl)benzene-1-thiol |
1947319-92-7 | 1g |
$1014.0 | 2023-06-03 | ||
| Enamine | EN300-1940081-10.0g |
3-fluoro-4-(trifluoromethyl)benzene-1-thiol |
1947319-92-7 | 10g |
$4360.0 | 2023-06-03 |
3-fluoro-4-(trifluoromethyl)benzene-1-thiol 関連文献
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
2. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
1947319-92-7 (3-fluoro-4-(trifluoromethyl)benzene-1-thiol) 関連製品
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
